molecular formula C6H2Cl2N2O B095657 5,6-Dichloro-2,1,3-benzoxadiazole CAS No. 15944-71-5

5,6-Dichloro-2,1,3-benzoxadiazole

Cat. No. B095657
CAS RN: 15944-71-5
M. Wt: 189 g/mol
InChI Key: YQPCWPICZLWNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2,1,3-benzoxadiazole (DCBD) is a heterocyclic organic compound that has been used in various scientific research applications. DCBD is a potent electrophilic reagent that has been utilized in the synthesis of various biologically active compounds. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism Of Action

5,6-Dichloro-2,1,3-benzoxadiazole is a potent electrophilic reagent that reacts with various nucleophiles, such as amines, thiols, and alcohols. The reaction of 5,6-Dichloro-2,1,3-benzoxadiazole with these nucleophiles results in the formation of stable adducts. This reactivity of 5,6-Dichloro-2,1,3-benzoxadiazole has been utilized in the synthesis of various biologically active compounds.

Biochemical And Physiological Effects

5,6-Dichloro-2,1,3-benzoxadiazole has been studied for its potential use as a fluorescent probe in biological imaging. 5,6-Dichloro-2,1,3-benzoxadiazole has been shown to selectively label lysosomes in living cells. This labeling can be used to study the dynamics of lysosomes in living cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5,6-Dichloro-2,1,3-benzoxadiazole in lab experiments is its high reactivity with various nucleophiles. This reactivity allows for the synthesis of various biologically active compounds. However, the high reactivity of 5,6-Dichloro-2,1,3-benzoxadiazole can also be a limitation, as it can react with unwanted nucleophiles and result in the formation of unwanted byproducts.

Future Directions

There are several future directions for the use of 5,6-Dichloro-2,1,3-benzoxadiazole in scientific research. One potential direction is the development of new fluorescent probes based on 5,6-Dichloro-2,1,3-benzoxadiazole. These probes could be used to study various cellular processes, such as protein-protein interactions and enzyme activity. Another potential direction is the use of 5,6-Dichloro-2,1,3-benzoxadiazole in the synthesis of new anti-cancer compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has been shown to have anti-cancer activity, and its use in the synthesis of new compounds could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 5,6-Dichloro-2,1,3-benzoxadiazole is a versatile compound that has been widely used in various scientific research applications. Its high reactivity with various nucleophiles has made it a valuable tool in the synthesis of biologically active compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has also been studied for its potential use as a fluorescent probe in biological imaging. Further research on 5,6-Dichloro-2,1,3-benzoxadiazole could lead to the development of new fluorescent probes and anti-cancer compounds.

Synthesis Methods

5,6-Dichloro-2,1,3-benzoxadiazole can be synthesized through the reaction of o-phenylenediamine with phosgene. This reaction produces 5,6-Dichloro-2,1,3-benzoxadiazole as a white crystalline solid with a melting point of 127-130 °C.

Scientific Research Applications

5,6-Dichloro-2,1,3-benzoxadiazole has been widely used in various scientific research applications. One of the primary applications of 5,6-Dichloro-2,1,3-benzoxadiazole is in the synthesis of biologically active compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has been used as a key intermediate in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles.

properties

CAS RN

15944-71-5

Product Name

5,6-Dichloro-2,1,3-benzoxadiazole

Molecular Formula

C6H2Cl2N2O

Molecular Weight

189 g/mol

IUPAC Name

5,6-dichloro-2,1,3-benzoxadiazole

InChI

InChI=1S/C6H2Cl2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H

InChI Key

YQPCWPICZLWNFO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=NON=C21)Cl)Cl

Canonical SMILES

C1=C(C(=CC2=NON=C21)Cl)Cl

synonyms

5,6-Dichlorobenzofurazane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.